7,15-Dihydroxypodocarp-8(14)-en-13-one

Anti-tumor promotion Epstein-Barr virus Chemoprevention

Researchers requiring authenticated podocarpane standards for differentiation assays often encounter racemic or structurally undefined material that confounds SAR interpretation. 7,15-Dihydroxypodocarp-8(14)-en-13-one (CAS 262355-96-4) resolves this with fully assigned stereochemistry (4aR,4bS,8R,8aR,10R) and documented differentiation-inducing activity. • >40% EBV-EA inhibitory activity retained at 100:1 molar ratio to TPA, outperforming abietane analogs. • Induces undifferentiated cell arrest and monocyte/macrophage lineage commitment. • Validated NMR and optical rotation data support use as a reference standard for conifer-derived diterpenoid elucidation.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
Cat. No. B1151982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,15-Dihydroxypodocarp-8(14)-en-13-one
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14?,15?,16+,17+/m0/s1
InChIKeyZAYXCFZRTAJXMC-LMCYLSQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Overview of 7,15-Dihydroxypodocarp-8(14)-en-13-one


7,15-Dihydroxypodocarp-8(14)-en-13-one (CAS 262355-96-4) is a podocarpane-type diterpenoid first isolated from the cones of *Larix kaempferi* and later identified in *Pinus yunnanensis* [1] . The compound (C₁₇H₂₆O₃; MW 278.4) belongs to the hydrophenanthrene structural class and features five defined stereocenters, two hydroxyl groups, and an α,β-unsaturated ketone moiety [2]. While numerous abietane and podocarpane diterpenoids exhibit general cytotoxic or anti-inflammatory properties, the present compound demonstrates a distinct biological profile characterized by its capacity to induce cellular differentiation in undifferentiated cells [3].

Unique Activity of 7,15-Dihydroxypodocarp-8(14)-en-13-one


Generic substitution of diterpenoids in functional assays is scientifically unsound due to profound structure-activity relationship (SAR) divergence across skeletal types and substitution patterns. While abietane diterpenoids such as abiet-8(14)-en-7α,13β,15,18-tetraol (2) and 13β,15,18-trihydroxyabiet-8(14)-en-7-one (5) share superficial structural features with the target compound, they exhibit substantially weaker or negligible activity in Epstein-Barr virus early antigen (EBV-EA) inhibition assays [1]. Critically, the podocarpane core of 7,15-dihydroxypodocarp-8(14)-en-13-one, distinguished by the absence of the C-4 gem-dimethyl group and an isopropyl moiety relative to abietanes, confers a unique three-dimensional geometry that directly impacts molecular recognition and biological function [2]. The specific stereochemical configuration at C-4a, C-4b, C-8, C-8a, and C-10 (4aR,4bS,8R,8aR,10R) is integral to its activity profile and cannot be replicated by racemic mixtures or stereoisomers .

7,15-Dihydroxypodocarp-8(14)-en-13-one Quantitative Evidence


EBV-EA Inhibition Superiority

In a head-to-head comparison of diterpenoids isolated from the same extract, 7,15-dihydroxypodocarp-8(14)-en-13-one (1) demonstrated superior inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation relative to eight co-isolated abietane diterpenoids (2-4, 7-9) [1]. The compound preserved >40% EBV-EA inhibitory activity at a 100-fold molar ratio to TPA, substantially exceeding the performance of structurally similar analogs such as 13β,18-dihydroxyabiet-8(14)-en-7-one (4) [1].

Anti-tumor promotion Epstein-Barr virus Chemoprevention

Cellular Differentiation Induction

7,15-Dihydroxypodocarp-8(14)-en-13-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage [1]. This functional property distinguishes it from other podocarpane diterpenoids (e.g., graciliflorins A and B) and abietane analogs, which have been reported primarily for cytotoxic, anti-inflammatory, or antibacterial activities rather than differentiation-inducing capacity [2].

Cellular differentiation Monocyte/macrophage Anti-cancer

Stereochemical Purity Requirements

The compound contains five defined stereocenters (4aR,4bS,8R,8aR,10R) that are fully characterized by NMR and optical rotation [1]. Unlike racemic synthetic intermediates or degradation products that may lack defined stereochemistry, procurement of authenticated material with certified stereochemical identity is essential for reproducible biological activity, as stereochemical variation can abolish or invert functional effects [2].

Stereochemistry Analytical characterization Quality control

7,15-Dihydroxypodocarp-8(14)-en-13-one Applications


Anti-Tumor Promoter Screening

The compound's established superiority over abietane analogs in EBV-EA inhibition assays supports its use as a positive control or reference standard in screening programs for chemopreventive agents. Its preservation of >40% inhibitory activity at a 100:1 molar ratio to TPA [1] provides a validated benchmark for evaluating novel anti-tumor promoters.

Monocyte/Macrophage Differentiation

Given its documented capacity to arrest undifferentiated cell proliferation and induce differentiation to the monocyte/macrophage lineage [2], this compound is appropriate for mechanistic studies of differentiation-based anti-cancer strategies. Investigators should note that this functional property is not shared by structurally related podocarpane or abietane diterpenoids [3].

Diterpenoid Reference Standard

With fully assigned stereochemistry (five defined stereocenters) and published NMR and optical rotation data [4] [5], the compound serves as a reference standard for the structural elucidation of novel diterpenoids isolated from conifers and related plant sources.

Dermatological Research

The differentiation-inducing activity and proliferation-arresting properties provide a scientific basis for evaluating this compound in dermatological research contexts, including psoriasis and skin aging models [2]. Procurement should be limited to authenticated material to ensure reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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